2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one
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Overview
Description
2-(Pyrrolidin-1-yl)-1-(tricyclo[3311~3,7~]dec-1-yl)propan-1-one is a synthetic organic compound It features a pyrrolidine ring and a tricyclo[331
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tricyclo[3.3.1.1~3,7~]decane moiety: This step may involve a series of reactions including alkylation or acylation to introduce the tricyclic structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but may include reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(tricyclo[331
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-1-(cyclohexyl)propan-1-one: Similar structure but with a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane.
2-(Pyrrolidin-1-yl)-1-(phenyl)propan-1-one: Similar structure but with a phenyl group.
Uniqueness
The uniqueness of 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one lies in its tricyclic structure, which may confer specific chemical and physical properties not found in simpler analogs.
Properties
Molecular Formula |
C17H27NO |
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Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H27NO/c1-12(18-4-2-3-5-18)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3 |
InChI Key |
PZOZCKFFWMPIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N4CCCC4 |
Origin of Product |
United States |
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